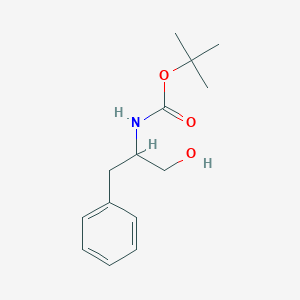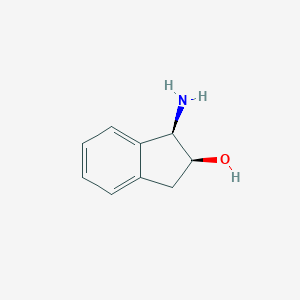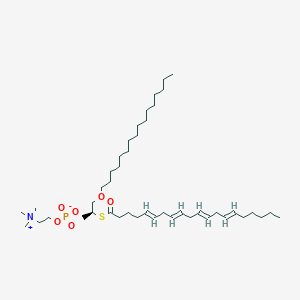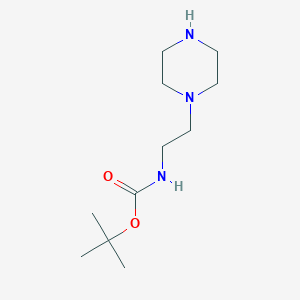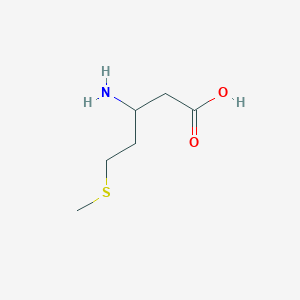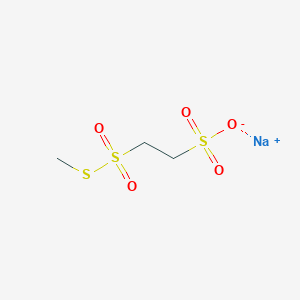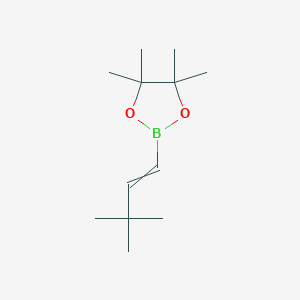
(S)-(+)-甲基吲哚-2-羧酸酯
概述
描述
(S)-(+)-Methyl indoline-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound is known for its enantioselectivity and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
科学研究应用
(S)-(+)-Methyl indoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
安全和危害
The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 . It has hazard statements H302 - H400, indicating that it is harmful if swallowed and very toxic to aquatic life . The precautionary statements are P273 - P301 + P312 + P330, suggesting that it should not be released into the environment and that if swallowed, call a poison center or doctor if you feel unwell .
未来方向
The future directions for “(S)-(+)-Methyl indoline-2-carboxylate” and similar compounds lie in their potential applications in medicine and biology. The investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community . Their role in the treatment of various disorders and diseases presents a promising area for future research .
作用机制
Target of Action
The primary target of (S)-(+)-Methyl indoline-2-carboxylate, also known as (S)-Methyl indoline-2-carboxylate, is believed to be the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is responsible for pigmentation in animals, plants, and fungi.
Mode of Action
(S)-(+)-Methyl indoline-2-carboxylate acts as an enzyme inhibitor, specifically targeting tyrosinase . By inhibiting the activity of tyrosinase, it can modulate the production of melanin, thereby influencing pigmentation processes.
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production, which can result in changes in pigmentation. The downstream effects of this action can vary depending on the specific biological context.
Result of Action
The primary molecular effect of (S)-(+)-Methyl indoline-2-carboxylate is the inhibition of tyrosinase, leading to a decrease in melanin production . This can result in changes in pigmentation. Additionally, the compound has been noted for its antioxidant properties, which may play a role in scavenging free radicals and protecting cells against oxidative damage .
Action Environment
The action, efficacy, and stability of (S)-(+)-Methyl indoline-2-carboxylate can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, a study found that a Bacillus aryabhattai strain could selectively hydrolyze (S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid . This suggests that microbial enzymes could potentially influence the action of the compound.
生化分析
Biochemical Properties
(S)-(+)-Methyl indoline-2-carboxylate is known to interact with various enzymes, proteins, and other biomolecules . It is believed to act as an enzyme inhibitor, especially targeting tyrosinase . Moreover, it also influences receptor activity
Cellular Effects
The effects of (S)-(+)-Methyl indoline-2-carboxylate on various types of cells and cellular processes are diverse. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (S)-(+)-Methyl indoline-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise mechanism remains partly elusive, but it is believed to exert its effects at the molecular level .
Metabolic Pathways
(S)-(+)-Methyl indoline-2-carboxylate is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Methyl indoline-2-carboxylate typically involves the esterification of (S)-indoline-2-carboxylic acid. One common method is the reaction of (S)-indoline-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of (S)-(+)-Methyl indoline-2-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of biocatalysts, such as esterases, has also been explored to achieve high enantioselectivity and efficiency in the production process .
化学反应分析
Types of Reactions
(S)-(+)-Methyl indoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indoline-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Indoline-2-carboxylic acid.
Reduction: Indoline-2-methanol.
Substitution: Various indoline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- (S)-Indoline-2-carboxylic acid
- ®-Indoline-2-carboxylic acid
- (S)-Indoline-2-methanol
Uniqueness
(S)-(+)-Methyl indoline-2-carboxylate is unique due to its high enantioselectivity and its role as a versatile intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
属性
IUPAC Name |
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427246 | |
| Record name | (S)-(+)-Methyl indoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141410-06-2 | |
| Record name | (S)-(+)-Methyl indoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

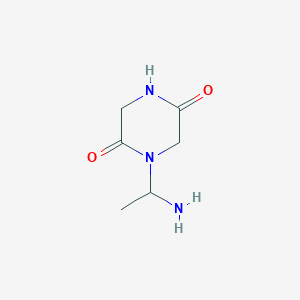
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
